molecular formula C14H19ClO9 B12324177 [(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate

[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate

Cat. No.: B12324177
M. Wt: 366.75 g/mol
InChI Key: PVHZACAHYMQZEZ-UHFFFAOYSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose typically involves the acetylation of 3-chloro-3-deoxy-D-glucopyranose. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:

    Carbohydrate Chemistry: Used as a building block for the synthesis of complex carbohydrates.

    Enzymology: Studying the enzymatic formation and degradation of glycans.

    Protein-Glycan Recognition: Investigating the interactions between proteins and glycans.

    Biological Systems: Understanding the role of glycans in various biological processes.

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose involves its role as a substrate or inhibitor in enzymatic

Properties

Molecular Formula

C14H19ClO9

Molecular Weight

366.75 g/mol

IUPAC Name

(3,5,6-triacetyloxy-4-chlorooxan-2-yl)methyl acetate

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3

InChI Key

PVHZACAHYMQZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C

Origin of Product

United States

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